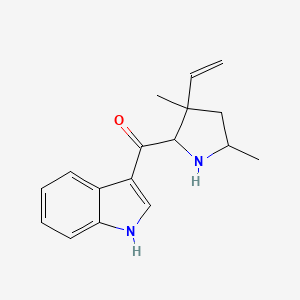
(3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone is a chemical compound that features a unique structure combining a pyrrolidine ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the indole moiety. One common method involves the reaction of 3,5-dimethylpyrrolidine with an appropriate indole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
(3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity and leading to various biological effects. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(3-Ethenyl-3,5-dimethylpyrrolidin-2-yl)(1H-indol-3-yl)methanone: Unique due to its specific combination of pyrrolidine and indole moieties.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their additional functional groups.
Pyrrolidine derivatives: Compounds such as 3,5-dimethylpyrrolidine have similar ring structures but lack the indole component.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications across various fields, distinguishing it from other compounds with only one of the two moieties.
Properties
CAS No. |
64643-95-4 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(3-ethenyl-3,5-dimethylpyrrolidin-2-yl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C17H20N2O/c1-4-17(3)9-11(2)19-16(17)15(20)13-10-18-14-8-6-5-7-12(13)14/h4-8,10-11,16,18-19H,1,9H2,2-3H3 |
InChI Key |
YXGBSDNPFQETHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N1)C(=O)C2=CNC3=CC=CC=C32)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
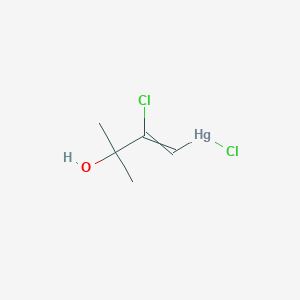
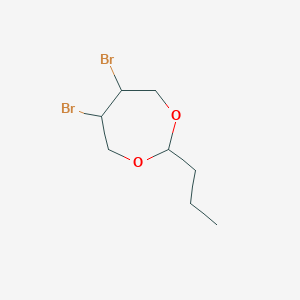
![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)
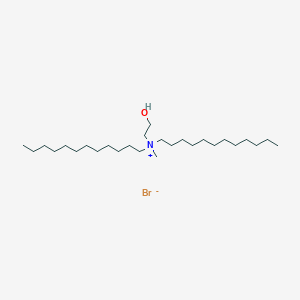
![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
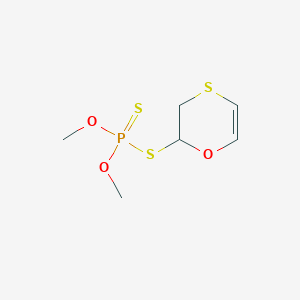

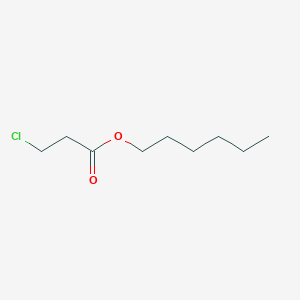
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
